Stereochemical Configuration: (S) vs. (R) Enantiomer
The (S)-enantiomer (CAS: 129894-63-9) and (R)-enantiomer (CAS: 129894-62-8) are chemically identical but stereochemically distinct, leading to different interactions in chiral environments. For asymmetric catalysis and chiral building block applications, the specific (S)-configuration determines the stereochemical outcome of subsequent transformations . In medicinal chemistry contexts, the chiral nature allows for selective interaction with biological targets such as enzymes or receptors, where one enantiomer may exhibit preferential binding while the other may be inactive or produce different effects [1].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity requirement |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS: 129894-63-9, defined (1S) configuration with specific optical rotation |
| Comparator Or Baseline | (R)-enantiomer, CAS: 129894-62-8, opposite (1R) configuration; racemic mixture, CAS: 16428-47-0, 1:1 mixture of both enantiomers |
| Quantified Difference | Stereochemical inversion results in mirror-image three-dimensional geometry; racemic mixture contains 50% undesired stereoisomer |
| Conditions | Chiral environment applications including asymmetric catalysis, chiral resolution, and stereoselective biological target engagement |
Why This Matters
For procurement in asymmetric synthesis applications, stereochemical specification is critical: the (S)-enantiomer provides a defined stereochemical input that the racemic mixture cannot deliver, eliminating a 50% impurity that would otherwise compromise enantioselectivity and yield.
- [1] Capotchem. 129894-63-9 | (S)-2-amino-1-(4-nitrophenyl)ethanol. Product identification with stereochemical specification. View Source
